molecular formula C18H14N4O4 B2427796 (E)-3-(4-nitrophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide CAS No. 899952-39-7

(E)-3-(4-nitrophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide

Cat. No. B2427796
CAS RN: 899952-39-7
M. Wt: 350.334
InChI Key: WQOQOIJYVQWAJC-JXMROGBWSA-N
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Description

(E)-3-(4-nitrophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(4-oxo-3,4-dihydrophthalazin-1-yl)-3-(4-nitrophenyl)acrylamide or simply as NOPA. NOPA is a synthetic compound that belongs to the family of acrylamide derivatives and has been studied for its unique properties and potential applications.

Scientific Research Applications

Synthesis and Evaluation as Antimicrobial Agents

A study by Boopathy et al. (2017) explored the synthesis of polycyclic chalcone-containing polyacrylamides, which showed promising antibacterial and antifungal activities. Among these polymers, specific acrylamide derivatives exhibited enhanced antifungal and antibacterial properties, demonstrating potential applications in antimicrobial therapies (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).

Investigation of Toxicity and Reactivity

Tanış et al. (2019) synthesized and characterized N-(4-nitrophenyl)acrylamide, analyzing its natural toxicity and reactivity. The study found low toxicity in cancer cells and suggested potential biomedical research applications for this acrylamide-based molecule (Tanış, Çankaya, & Yalçın, 2019).

Development of pH-Sensitive Polymeric Materials

Research by Fleischmann et al. (2012) involved the synthesis of polymerizable phenolphthalein derivatives with pH-sensitive properties. These polymers formed hydrogels in aqueous solutions, indicating potential applications in creating color switchable materials sensitive to environmental pH changes (Fleischmann, Cheng, Tabatabai, & Ritter, 2012).

Chiroptical Properties and Chiral Recognition

A study by Lu et al. (2010) on optically active polyacrylamides showed that polymers rich in isotacticity exhibited favorable enantioselective discrimination abilities. This suggests potential applications in stereochemical analysis and chiral recognition technologies (Lu, Lou, Hu, Jiang, & Shen, 2010).

Corrosion Inhibition in Nitric Acid Solutions

Abu-Rayyan et al. (2022) researched the impact of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. Their findings indicate the potential use of these compounds in protecting metals from corrosion (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(4-nitrophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide involves the reaction of 4-nitroaniline with phthalic anhydride to form 4-nitrophthalic anhydride, which is then reacted with methylamine to form the intermediate compound. This intermediate is then reacted with acryloyl chloride to form the final product.", "Starting Materials": [ "4-nitroaniline", "phthalic anhydride", "methylamine", "acryloyl chloride" ], "Reaction": [ "Step 1: 4-nitroaniline is reacted with phthalic anhydride in the presence of a catalyst to form 4-nitrophthalic anhydride.", "Step 2: 4-nitrophthalic anhydride is then reacted with excess methylamine in the presence of a solvent to form the intermediate compound.", "Step 3: The intermediate compound is then reacted with acryloyl chloride in the presence of a base to form the final product, (E)-3-(4-nitrophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide." ] }

CAS RN

899952-39-7

Product Name

(E)-3-(4-nitrophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide

Molecular Formula

C18H14N4O4

Molecular Weight

350.334

IUPAC Name

(E)-3-(4-nitrophenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide

InChI

InChI=1S/C18H14N4O4/c23-17(10-7-12-5-8-13(9-6-12)22(25)26)19-11-16-14-3-1-2-4-15(14)18(24)21-20-16/h1-10H,11H2,(H,19,23)(H,21,24)/b10-7+

InChI Key

WQOQOIJYVQWAJC-JXMROGBWSA-N

SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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